H-D-MeSer(tBu)-OH
Overview
Description
H-D-MeSer(tBu)-OH: is a synthetic amino acid derivative. It is a modified form of serine, where the hydroxyl group is replaced with a tert-butyl group, and the amino group is protected by a tert-butoxycarbonyl group. This compound is often used in peptide synthesis due to its stability and ability to introduce steric hindrance, which can influence the folding and function of the resulting peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-MeSer(tBu)-OH typically involves the following steps:
Protection of the amino group: The amino group of serine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Introduction of the tert-butyl group: The hydroxyl group of serine is replaced with a tert-butyl group through a substitution reaction. This can be achieved using tert-butyl chloride in the presence of a base such as sodium hydride.
Deprotection: The Boc group is removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions: H-D-MeSer(tBu)-OH can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form a tert-butyl alcohol derivative.
Reduction: The compound can be reduced to remove the tert-butyl group, reverting to the original serine structure.
Substitution: The tert-butyl group can be substituted with other functional groups, depending on the desired modification.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and bases.
Major Products:
Oxidation: Tert-butyl alcohol derivative.
Reduction: Serine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
H-D-MeSer(tBu)-OH has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly those requiring steric hindrance to achieve specific folding patterns.
Drug Development: The compound is used in the design of peptide-based drugs, where the tert-butyl group can enhance stability and bioavailability.
Biological Studies: It is employed in studies investigating protein-protein interactions and enzyme-substrate specificity.
Industrial Applications: this compound is used in the production of specialty chemicals and materials that require precise structural modifications.
Mechanism of Action
The mechanism of action of H-D-MeSer(tBu)-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The tert-butyl group introduces steric hindrance, which can affect the folding and stability of the peptide. This can lead to changes in the peptide’s biological activity, including its interaction with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
H-D-Ser-OH: The unmodified form of serine.
H-D-MeSer-OH: A methylated derivative of serine without the tert-butyl group.
H-D-MeSer(Bzl)-OH: A benzylated derivative of serine.
Comparison:
H-D-MeSer(tBu)-OH vs. H-D-Ser-OH: The tert-butyl group in this compound provides greater steric hindrance compared to the hydroxyl group in H-D-Ser-OH, leading to different folding patterns and stability in peptides.
This compound vs. H-D-MeSer-OH: The tert-butyl group in this compound offers more steric hindrance than the methyl group in H-D-MeSer-OH, resulting in greater stability and different biological activity.
This compound vs. H-D-MeSer(Bzl)-OH: The tert-butyl group in this compound is bulkier than the benzyl group in H-D-MeSer(Bzl)-OH, leading to different effects on peptide folding and function.
This compound is unique due to its combination of steric hindrance and stability, making it a valuable tool in peptide synthesis and drug development.
Properties
IUPAC Name |
(2R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTSMSCPUUWYDX-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.